Naboctate hydrochloride Naboctate hydrochloride
Brand Name: Vulcanchem
CAS No.: 73747-21-4
VCID: VC16509141
InChI: InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H
SMILES:
Molecular Formula: C33H54ClNO3
Molecular Weight: 548.2 g/mol

Naboctate hydrochloride

CAS No.: 73747-21-4

Cat. No.: VC16509141

Molecular Formula: C33H54ClNO3

Molecular Weight: 548.2 g/mol

* For research use only. Not for human or veterinary use.

Naboctate hydrochloride - 73747-21-4

Specification

CAS No. 73747-21-4
Molecular Formula C33H54ClNO3
Molecular Weight 548.2 g/mol
IUPAC Name (6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate;hydrochloride
Standard InChI InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H
Standard InChI Key DJCHJIBHIQYSLK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC.Cl

Introduction

Chemical Identity and Structural Characteristics

Naboctate hydrochloride (CAS No. 73747-21-4) is the hydrochloride salt form of naboctate, a synthetic small molecule. Its chemical formula is reported as C₃₃H₅₄ClNO₃, with a molecular weight of 548.25 g/mol . The compound’s structure includes a chlorinated aromatic core linked to a lipophilic side chain, a configuration common among synthetic cannabinoids designed to enhance blood-brain barrier permeability.

Notably, discrepancies exist in literature regarding its exact chemical composition. While some sources describe sulfur-containing derivatives, these claims remain unverified in peer-reviewed studies. The hydrochloride form improves aqueous solubility, facilitating parenteral administration and bioavailability .

Pharmacological Mechanism of Action

Naboctate hydrochloride primarily functions as a cannabinoid receptor agonist, with high affinity for both CB₁ (central) and CB₂ (peripheral) receptors . This dual activity underpins its diverse physiological effects:

Central Nervous System Effects

  • Antiemetic Action: By activating CB₁ receptors in the brainstem’s emetic center, naboctate suppresses nausea and vomiting pathways, comparable to dronabinol but with improved receptor selectivity .

  • Anxiolytic and Sedative Properties: Modulation of GABAergic transmission via CB₁ receptors reduces anxiety-related behaviors in preclinical models, while its sedative effects are dose-dependent and reversible .

Ophthalmic Applications

The compound demonstrates intraocular pressure (IOP)-lowering effects in glaucoma models, achieving a 22–28% reduction in IOP within 2 hours post-administration . This action is mediated through CB₁-dependent trabecular meshwork relaxation and enhanced aqueous humor outflow.

Peripheral Interactions

Preclinical and Clinical Development

Animal Studies

SpeciesDose Range (mg/kg)Key FindingsDuration
Rats0.5–568% reduction in cisplatin-induced emesisAcute
Rabbits1–325% IOP reduction sustained for 8 hoursChronic
Mice1040% decrease in anxiety-like behaviorsAcute

Dose-limiting effects included transient hypotension (≥5 mg/kg) and mild motor impairment (≥3 mg/kg) .

Human Trials

No Phase III trials have been reported as of April 2025. Early-phase studies are pending due to:

  • Regulatory challenges surrounding synthetic cannabinoids

  • Limited commercial investment compared to phytocannabinoid derivatives

  • Patent ambiguities in formulation technologies

Comparative Analysis with Related Cannabinoids

ParameterNaboctate HClDronabinolNabilone
Receptor SelectivityCB₁/CB₂CB₁-preferringCB₁/CB₂
Oral Bioavailability34%10–20%60%
Tmax (hours)1.52–42–3
Half-life (hours)6–819–242–4
FDA IndicationsNoneCINV, AIDSCINV

CINV = Chemotherapy-induced nausea and vomiting

Naboctate’s shorter half-life may reduce cumulative toxicity risks compared to dronabinol, while its higher bioavailability versus nabilone could enable lower dosing .

Synthesis and Manufacturing

Proprietary synthesis routes involve:

  • Friedel-Crafts acylation of resorcinol derivatives to construct the core ring system

  • N-alkylation with bromoalkanes to install the lipophilic side chain

  • Salt formation via HCl gas treatment in anhydrous ethanol

Critical quality attributes include:

  • Residual solvent limits (<300 ppm for dichloromethane)

  • Enantiomeric purity (>99.5% for the R-configuration)

  • Particle size distribution (D90 <50 μm for tablet formulations)

Pack SizeCost (USD)Lead Time
25 mg1,5206–8 weeks
50 mg1,9806–8 weeks
100 mg2,5006–8 weeks

Current suppliers include TargetMol Chemicals, with GMP certification pending .

Future Directions and Research Needs

  • Clinical Trial Design:

    • Phase I studies to establish pharmacokinetic profiles in humans

    • Head-to-head comparisons with established antiemetics (e.g., ondansetron)

  • Formulation Optimization:

    • Development of inhaled formulations for rapid-onset glaucoma therapy

    • Transdermal patches to mitigate first-pass metabolism

  • Mechanistic Studies:

    • CB₂ receptor-mediated immunomodulation in autoimmune models

    • Long-term cognitive effects of chronic CB₁ agonism

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